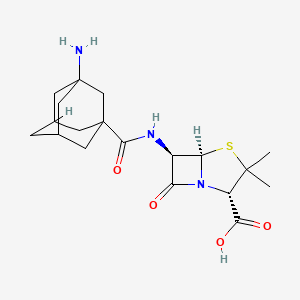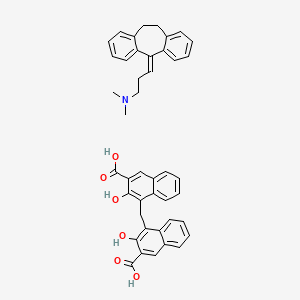
Amitriptyline embonate
説明
Amitriptyline Embonate is a tricyclic antidepressant used to treat symptoms of depression . It is also used off-label for insomnia, migraine prevention, ADHD, eating disorders, bipolar disorder, anxiety, psychotic disorders, and some types of pain . It works by increasing chemical messengers (neurotransmitters) serotonin and norepinephrine that communicate between brain cells and help regulate mood .
Molecular Structure Analysis
The chemical formula of Amitriptyline Embonate is C63H62N2O6 . Its exact mass is 942.46 and its molecular weight is 943.200 .Chemical Reactions Analysis
Amitriptyline has been found to show activity against Gram-positive and Gram-negative bacteria . In combination with colistin, it showed prominent effects against two strains of Klebsiella pneumoniae producing carbepenemase .科学的研究の応用
Neurotoxicity and Local Anesthetic Potential
Amitriptyline, a tricyclic antidepressant, has been investigated for its potential as a local anesthetic due to its ability to block sodium, potassium, and calcium channels. However, studies have shown that its neurotoxic effects, particularly in peripheral nervous systems, are dose-related and severe, limiting its clinical use as a local anesthetic. For example, Estebe and Myers (2004) demonstrated that amitriptyline causes dose-related neurotoxicity when applied topically to rat sciatic nerves, suggesting that it is not advisable to use it as a local anesthetic agent (Estebe & Myers, 2004).
Pharmacogenetics in Therapy
Amitriptyline's effectiveness and side effects have been linked to genetic polymorphisms of drug-metabolizing enzymes. Studies like that by Steimer et al. (2005) have shown that genetic testing for enzymes such as CYP2D6 and CYP2C19 can identify patients with a lower risk of side effects during amitriptyline therapy, providing a basis for personalized antidepressant regimens and potentially reducing treatment costs (Steimer et al., 2005).
Amitriptyline in Chronic Pain Management
Research has extensively studied amitriptyline's role in managing chronic pain, separate from its antidepressant effects. Its efficacy in conditions like post-herpetic neuralgia, painful diabetic neuropathy, and chronic tension-type headache has been well-documented. For instance, studies such as those by Watson et al. (1982, 1981) and Bendtsen and Jensen (2000) have shown significant pain relief in patients with postherpetic neuralgia and chronic tension-type headache treated with amitriptyline (Watson et al., 1982), (Bendtsen & Jensen, 2000).
Effects on Fibroblasts and Smooth Muscle Cells
Moreno-Fernández et al. (2008) explored the cytotoxic effects of amitriptyline on human fibroblasts, revealing its potential to reduce cell growth rate, mitochondrial activity, and increase oxidative stress (Moreno-Fernández et al., 2008). Similarly, the study by Li et al. (2018) on rabbit coronary arterial smooth muscle cells showed that amitriptyline inhibits voltage-dependent K+ channels, hinting at its broader physiological impacts beyond its psychiatric applications (Li et al., 2018).
Use in Other Conditions
Other studies have investigated amitriptyline's efficacy in conditions like interstitial cystitis and behavior disorders in children. For example, van Ophoven et al. (2004) conducted a study on interstitial cystitis patients, finding amitriptyline effective in reducing symptoms [(van Ophoven et al., 2004)](https://consensus.app/papers/randomized-placebo-controlled-doubleblind-study-ophoven/854913dfe24353e1929517715835b408/?utm_source=chatgpt). Similarly, Yepes et al. (1977) assessed amitriptyline's effectiveness in treating hyperactive/aggressive behavior in children, noting comparable effects to methylphenidate (Yepes et al., 1977).
Safety And Hazards
Common side effects of Amitriptyline may include dry mouth, vision changes, sleepiness (sedation), tiredness, appetite or weight changes, constipation, diarrhea, nausea, vomiting, upset stomach, mouth pain, unusual taste, black tongue, urinating less than usual, breast swelling (in men or women), lower sex drive, impotence, or difficulty having an orgasm . Serious side effects may include signs of a blood clot, unusual thoughts or behavior, a light-headed feeling, chest pain or pressure, confusion, hallucinations, a seizure, painful or difficult urination, severe constipation, easy bruising, unusual bleeding, or fever .
特性
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,8-12H,7,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYNPIESGDSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168958 | |
| Record name | Amitriptyline embonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
CAS RN |
17086-03-2 | |
| Record name | 2-Naphthalenecarboxylic acid, 4,4′-methylenebis[3-hydroxy-, compd. with 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17086-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amitriptyline embonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropylamine (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



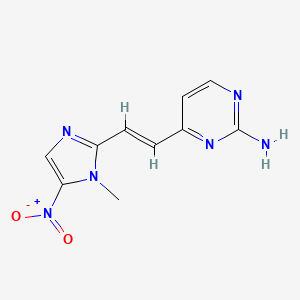

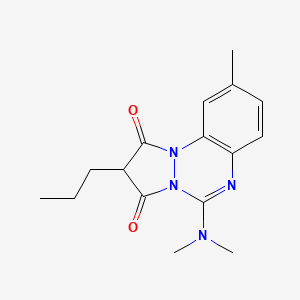
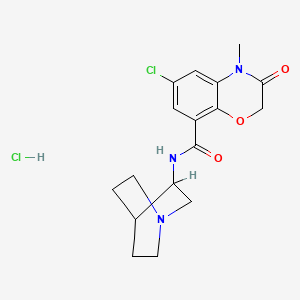
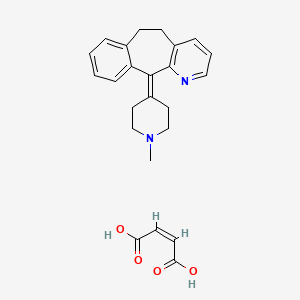
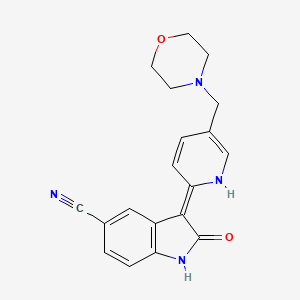
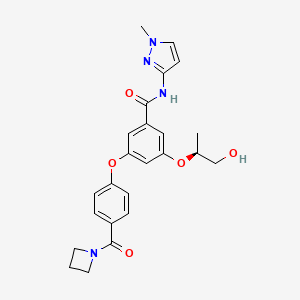
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)
![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
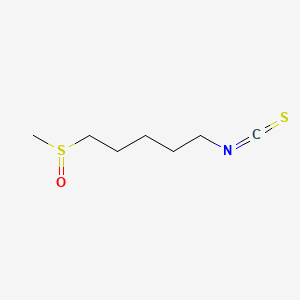
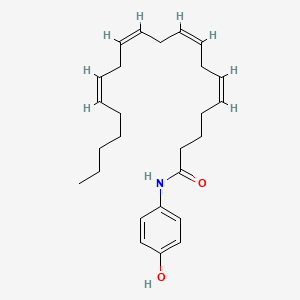
![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)

